molecular formula C13H10N2S B15067672 4-(Methylthio)benzo[g]quinazoline CAS No. 62574-40-7

4-(Methylthio)benzo[g]quinazoline

Cat. No.: B15067672
CAS No.: 62574-40-7
M. Wt: 226.30 g/mol
InChI Key: WKFYUAGGOYOEKO-UHFFFAOYSA-N
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Description

4-(Methylthio)benzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing bicyclic compounds known for their diverse biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzo[g]quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and 4-methylthiobenzaldehyde.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through various methods, including

    Methylthio Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzo[g]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, methylthiolating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various functionalized quinazoline derivatives.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzo[g]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Properties

CAS No.

62574-40-7

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-methylsulfanylbenzo[g]quinazoline

InChI

InChI=1S/C13H10N2S/c1-16-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8-15-13/h2-8H,1H3

InChI Key

WKFYUAGGOYOEKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

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